An In-depth Technical Guide to the Chemical Properties of p-(Phenylthio)benzyl Alcohol
An In-depth Technical Guide to the Chemical Properties of p-(Phenylthio)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and spectral characteristics of p-(Phenylthio)benzyl alcohol (CAS No. 6317-56-2). This bifunctional molecule, incorporating both a primary alcohol and a diaryl thioether, serves as a valuable intermediate in organic synthesis, notably as a known impurity in the manufacturing of the antimycotic agent Fenticonazole nitrate.[1][2] This document details its physical and chemical properties, provides established experimental protocols for its synthesis and key reactions, and presents predicted spectroscopic data to aid in its characterization. The information is structured to be a practical resource for professionals in research, chemical development, and pharmaceutical sciences.
Chemical and Physical Properties
p-(Phenylthio)benzyl alcohol is a white to pale beige crystalline solid at room temperature.[1][2][3] Its structure features a benzyl alcohol core where the benzene ring is substituted at the para position with a phenylthio group. This imparts a bifunctional nature, with reactive sites at the hydroxyl group and the sulfur atom.[1]
Quantitative Data Summary
The key physical and chemical properties of p-(Phenylthio)benzyl alcohol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 6317-56-2 | [2][4][5] |
| Molecular Formula | C₁₃H₁₂OS | [2][4][5] |
| Molecular Weight | 216.30 g/mol | [2][5] |
| Appearance | Pale beige solid / White to off-white crystalline powder | [1][2][3] |
| Melting Point | 46-48 °C | [3] |
| Boiling Point | 390.2 °C at 760 mmHg | [3] |
| Density | 1.21 g/cm³ | [3] |
| pKa (Predicted) | 14.26 ± 0.10 | [2] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | -20°C, Sealed, Dry | [2] |
| Flash Point | 189.6 °C | [3] |
| Topological Polar Surface Area | 45.5 Ų | [5] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following table outlines the predicted chemical shifts for the ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.40 - 7.20 (m, 9H) | Aromatic Protons (Ar-H) | ~140 | C-OH |
| ~4.70 (s, 2H) | Methylene Protons (-CH₂OH) | ~136 | C-S (ipso, benzyl ring) |
| ~1.8 - 2.5 (br s, 1H) | Hydroxyl Proton (-OH) | ~135 | C-S (ipso, phenyl ring) |
| ~132 | Ar-C (ortho to S, phenyl) | ||
| ~129 | Ar-C (meta to S, phenyl) | ||
| ~128 | Ar-C (ortho to CH₂OH) | ||
| ~127 | Ar-C (meta to CH₂OH) | ||
| ~127 | Ar-C (para to S, phenyl) | ||
| ~64 | -CH₂OH |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3400 - 3200 | O-H | Stretch | Strong, Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium |
| 1585, 1480 | C=C (Aromatic) | Stretch | Medium-Strong |
| 1250 - 1000 | C-O | Stretch | Strong |
| ~700 & ~750 | C-H (Aromatic) | Out-of-plane bend | Strong |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is expected to exhibit fragmentation patterns characteristic of benzyl alcohols.
| m/z Value | Predicted Fragment | Notes |
| 216 | [M]⁺ | Molecular Ion Peak |
| 198 | [M - H₂O]⁺ | Loss of water (dehydration), common for alcohols. |
| 183 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl radical. |
| 139 | [M - C₆H₅]⁺ | Cleavage of the phenyl group. |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |
Chemical Synthesis and Reactivity
p-(Phenylthio)benzyl alcohol is a versatile synthetic intermediate due to its two distinct functional handles.
Synthesis Workflow
The most common laboratory synthesis involves the reduction of the corresponding aldehyde, 4-(phenylthio)benzaldehyde.
Caption: General workflow for the synthesis of p-(Phenylthio)benzyl alcohol.
Experimental Protocol: Synthesis via Reduction
Materials:
-
4-(phenylthio)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(phenylthio)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford pure p-(phenylthio)benzyl alcohol.
Core Reactivity
The molecule's reactivity is dominated by the alcohol and thioether functionalities.
Caption: Core reactivity pathways for p-(Phenylthio)benzyl alcohol.
-
Reactions at the Hydroxyl Group:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, p-(phenylthio)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[6] Stronger oxidation could lead to the carboxylic acid.
-
Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis or reacts with acyl chlorides in the presence of a base to form the corresponding esters.[1]
-
Thioetherification: The alcohol can be converted to a thioether through reactions with thiols, often catalyzed by a Lewis acid such as Cu(OTf)₂.[7]
-
-
Reactions at the Thioether Group:
-
Oxidation: The sulfide linkage is susceptible to oxidation. Treatment with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding sulfoxide. The use of excess oxidant will further oxidize the sulfoxide to the sulfone.[8] This provides a route to molecules with different electronic and solubility properties.
-
Applications and Relevance in Drug Development
The primary documented relevance of p-(phenylthio)benzyl alcohol in the pharmaceutical industry is as a synthetic intermediate and a process impurity in the production of Fenticonazole.[2] Fenticonazole is a potent, broad-spectrum antimycotic agent. Understanding the properties and formation of this compound is therefore critical for process optimization, impurity profiling, and quality control in the manufacturing of this active pharmaceutical ingredient (API). Its bifunctional nature also makes it a candidate building block for the synthesis of new chemical entities in discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CAS # 6317-56-2, 4-(Phenylthio)benzyl alcohol, [4-(Phenylthio)phenyl]methanol, p-(Phenylthio)benzyl alcohol - chemBlink [chemblink.com]
- 5. p-(Phenylthio)benzyl alcohol | C13H12OS | CID 80593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 7. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
